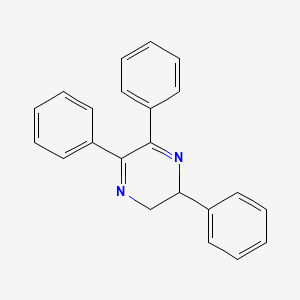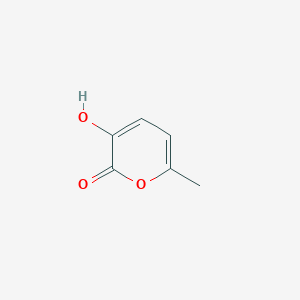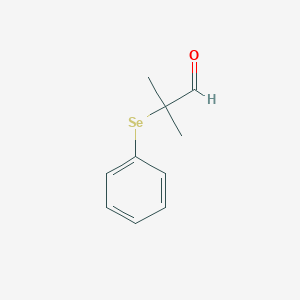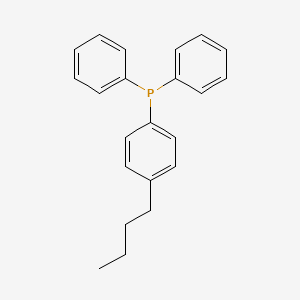
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.406 g/mol . This compound is known for its applications in polymer chemistry and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate often involves large-scale esterification reactions using continuous flow reactors. This method ensures high yield and purity of the product, which is essential for its applications in polymer production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, and acrylonitrile.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of quaternary ammonium compounds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Alkyl halides or sulfonates are typical reagents for quaternization reactions.
Major Products
Quaternary Ammonium Compounds: These are used in surfactants and biocides.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its polymerization to form cationic polymers. These polymers interact with negatively charged surfaces, such as bacterial cell walls, leading to cell lysis and antimicrobial effects . The compound’s ability to form quaternary ammonium compounds also contributes to its biocidal properties .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl methacrylate: Similar in structure and used in similar applications, but with different polymerization properties.
2-(Methylamino)ethyl 2-methylprop-2-enoate: Another related compound with slightly different reactivity and applications.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its dual functionality, allowing it to participate in both polymerization and quaternization reactions. This versatility makes it valuable in a wide range of applications, from industrial processes to biomedical research .
Properties
CAS No. |
125622-38-0 |
|---|---|
Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C8H14O2/c1-7(2)8(10)11-6-5-9(3)4;1-6(2)5-10-8(9)7(3)4/h1,5-6H2,2-4H3;6H,3,5H2,1-2,4H3 |
InChI Key |
PNFHGXLDHIPHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCN(C)C |
Related CAS |
66028-15-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

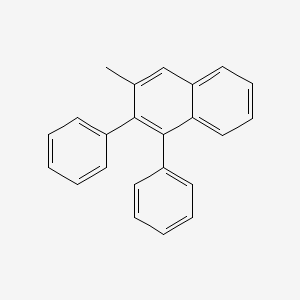
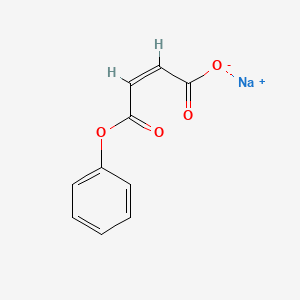
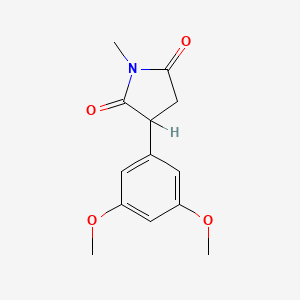
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
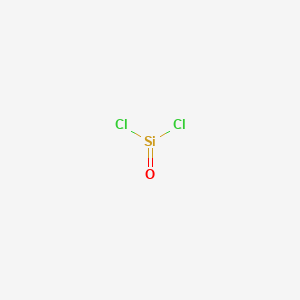
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
